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Introduction

Riviciclib (formerly known as P276-00) is a novel small molecule inhibitor of cyclin-dependent
kinases (CDKs), key regulators of cell cycle progression and transcription. Developed by
Piramal Life Sciences (formerly Piramal Phytocare Ltd.), Riviciclib emerged from research
efforts targeting the dysregulation of the cell cycle, a hallmark of cancer. This technical guide
provides a comprehensive overview of the discovery, preclinical development, and clinical
evaluation of Riviciclib, with a focus on its mechanism of action, key experimental findings,
and the methodologies employed in its investigation.

Discovery and Medicinal Chemistry

The discovery of Riviciclib was rooted in the pursuit of potent and selective CDK inhibitors as
potential anticancer agents. The core chemical scaffold of Riviciclib is a flavone, a class of
naturally occurring compounds with diverse biological activities. Medicinal chemistry efforts
focused on optimizing the potency and selectivity of this scaffold against key CDK targets
implicated in cancer cell proliferation. While the detailed synthetic route is proprietary, the final
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structure of Riviciclib hydrochloride is (z)-2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-
(hydroxymethyl)-1-methylpyrrolidin-3-yl]-4H-chromen-4-one hydrochloride.

Mechanism of Action: Targeting Multiple CDKs

Riviciclib is a potent inhibitor of multiple cyclin-dependent kinases, primarily targeting CDK1,
CDK4, and CDKO9.[1][2][3][4] This multi-targeted approach allows Riviciclib to intervene at
different crucial checkpoints of the cell cycle and transcription, leading to its anti-proliferative
and pro-apoptotic effects.

The primary targets of Riviciclib and their roles are:

o CDK4/Cyclin D1: This complex is a key regulator of the G1-S phase transition of the cell
cycle. Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (pRb),
thereby keeping it in its active, hypophosphorylated state. Active pRb remains bound to the
E2F transcription factor, preventing the transcription of genes required for S-phase entry and
ultimately leading to G1 cell cycle arrest.[1]

o CDK1/Cyclin B: This complex is essential for the G2-M phase transition and the progression
through mitosis. Inhibition of CDK1 leads to G2/M arrest.

o CDKO9/Cyclin T1: This complex, also known as positive transcription elongation factor b (P-
TEFD), plays a critical role in the regulation of transcription by phosphorylating the C-terminal
domain of RNA polymerase Il. Inhibition of CDK9 leads to the downregulation of anti-
apoptotic proteins like Mcl-1, thereby promoting apoptosis.

The following diagram illustrates the signaling pathways targeted by Riviciclib.
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Caption: Mechanism of action of Riviciclib, targeting key CDK complexes.

Preclinical

Development

In Vitro Studies

A series of in vitro experiments were conducted to characterize the biochemical and cellular

activity of Riviciclib.

Table 1: In Vitro Inhibitory Activity of Riviciclib

Target Enzyme IC50 (nM) Reference

CDK9/Cyclin T1 20 [11[31[4]

CDK4/Cyclin D1 63 [1][3][4]

CDK1/Cyclin B 79 [11[3][4]

CDK2/Cyclin A 224 [1]

CDK6/Cyclin D3 396 [1]
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Riviciclib demonstrated potent anti-proliferative activity against a broad panel of human
cancer cell lines.

Table 2: Anti-proliferative Activity of Riviciclib in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (nmollL) Reference
HCT-116 Colon Carcinoma 300 - 800 [1]
u20s Osteosarcoma 300 - 800 [1]
H-460 Non-small Cell Lung 300 - 800 1]

Carcinoma

Promyelocytic

HL-60 Leukenmia 300 - 800 [1]
HT-29 Colon Carcinoma 300 - 800 [1]
SiHa Cervical Carcinoma 300 - 800 [1]
MCF-7 Breast Carcinoma 300 - 800 [1]
Colo-205 Colon Carcinoma 300 - 800 [1]
SW-480 Colon Carcinoma 300 - 800 [1]
PC-3 Prostate Carcinoma 300 - 800 [1]
Caco2 Colorectal 300 - 800 [1]

Adenocarcinoma

T-24 Bladder Carcinoma 300 - 800 [1]

Note: A range is provided as reported in the source.

Mechanistic studies in cell lines confirmed that Riviciclib induces cell cycle arrest and
apoptosis. In H-460 and WI-38 cells, Riviciclib caused G1 arrest, while in HL-60 cells, it
induced apoptosis.[5] Western blot analysis in H-460 and MCF-7 cells showed a reduction in
the levels of Cyclin D1, CDK4, and phosphorylated pRb (Ser780) following treatment with
Riviciclib.[1][5]
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In Vivo Studies

The anti-tumor efficacy of Riviciclib was evaluated in various murine xenograft models.

Table 3: In Vivo Anti-tumor Efficacy of Riviciclib

. Treatment
Tumor Model Animal Model . Outcome Reference
Regimen
) 50 mg/kg/day, o
Murine Colon N ) Significant
Not Specified i.p., for 20 o [1][2]
Cancer (CA-51) growth inhibition
treatments
60 mg/kg (30
Murine Lung mg/kg twice o
) B - Significant
Carcinoma Not Specified daily), i.p., every o [1][2]
] growth inhibition
(Lewis Lung) alternate day for
7 treatments
Human Colon Severe
Carcinoma Combined 35 mg/kg/day, Significant 5]
(HCT-116) Immunodeficient i.p., for 10 days growth inhibition
Xenograft (SCID) mice
50 mg/kg once
Human Non- Severe )
] daily or 30 mg/kg S
small Cell Lung Combined ) o Significant
. - twice daily, i.p., o [1][2][5]
Carcinoma (H- Immunodeficient growth inhibition
) for 18-20
460) Xenograft (SCID) mice
treatments
Mantle Cell Significant
Lymphoma ) N efficacy and
SCID mice Not Specified )
(Jeko-1) increased
Xenograft survival

Clinical Development

Riviciclib entered clinical development for various malignancies. Several Phase | and Phase II
clinical trials were initiated to evaluate its safety, tolerability, and efficacy.
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Table 4: Selected Clinical Trials of Riviciclib (P276-00)

NCT Number Phase Condition(s) Status Sponsor
Squamous Cell Piramal
NCT00899054 Phase 1/Phase 2  Carcinoma of Completed Enterprises
Head and Neck Limited
) Piramal
Pancreatic ]
NCT00898287 Phase 1/Phase 2 Completed Enterprises
Cancer o
Limited
Relapsed and/or )
Piramal
Refractory )
NCT00882063 Phase 1/Phase 2 ) Completed Enterprises
Multiple o
Limited
Myeloma
Piramal
Multiple ] )
NCTO00547404 Phase 1 Withdrawn Enterprises
Myeloma o
Limited
Piramal
NCT00407498 Phase 1 Neoplasm Completed Enterprises
Limited
Metastatic Triple
NCT01333137 Phase 1 Negative Breast Terminated Not Specified
Cancer
Relapsed and/or
Refractory ) -
NCT00843050 Phase 2 Terminated Not Specified
Mantle Cell
Lymphoma

The outcomes of these trials have been mixed, with some studies being completed while
others were terminated or withdrawn. For instance, a Phase Il study in patients with relapsed or
refractory mantle cell lymphoma was terminated due to insufficient efficacy.[6][7] Despite
promising preclinical data, the translation to significant clinical benefit as a monotherapy proved
challenging, a common hurdle for many anti-cancer agents.
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Experimental Protocols
CDK Enzyme Inhibition Assay

The following diagram outlines a general workflow for determining the in vitro inhibitory activity

of Riviciclib against CDK enzymes.
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CDK Inhibition Assay Workflow

Prepare Reagents:
- Kinase Buffer (50 mM HEPES, 10 mM MgCI2, 1 mM EGTA)
- GST-pRb substrate
- ATP (radiolabeled)
- Riviciclib dilutions

E’-\dd GST-pRb substrate to 96-well filter plata
(Add Riviciclib dilutions)

[Add CDK enzyme (e.g., CDK4/Cyclin Dl)]

!

Incubate at 30°C for 30 minutes

;

Wash to remove unbound ATP

G/Ieasure radioactivity (scintillation countingD
[Calculate IC50 values]

Click to download full resolution via product page

Caption: A generalized workflow for a CDK enzyme inhibition assay.
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Detailed Methodology:

o Plate Preparation: A 96-well filter plate is used.

o Reagent Preparation:

o

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgClz, 1 mM EGTA.[1]

[e]

Substrate: Glutathione S-transferase (GST)-tagged retinoblastoma protein (GST-pRb).

(¢]

ATP Mix: A mixture of unlabeled ATP and radiolabeled [y-32P]ATP.

[¢]

Test Compound: Serial dilutions of Riviciclib are prepared.

e Assay Procedure:

[e]

The substrate (GST-pRb) is added to the wells.

The various concentrations of Riviciclib are added to the wells.

o

[¢]

The CDK enzyme (e.g., CDK4/Cyclin D1) is added to initiate the reaction.

[¢]

The plate is incubated to allow for the phosphorylation reaction.

[e]

The reaction is stopped, and the wells are washed to remove unincorporated [y-32P]ATP.
» Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.

o Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50
value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

The anti-proliferative effects of Riviciclib were typically assessed using a [3H]-thymidine
incorporation assay.

Detailed Methodology:
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Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3,000-5,000 cells
per well and allowed to adhere overnight.[1]

Compound Treatment: Cells are treated with various concentrations of Riviciclib and
incubated for a defined period (e.g., 48 hours).[1]

[3H]-Thymidine Incorporation: [3H]-thymidine is added to each well, and the cells are
incubated for an additional 5-7 hours to allow for its incorporation into newly synthesized
DNA.[1]

Cell Harvesting and Detection: Cells are harvested onto filter mats, and the amount of
incorporated radioactivity is measured using a scintillation counter.

Data Analysis: The IC50 values are calculated based on the reduction in [3H]-thymidine
incorporation in treated cells compared to untreated controls.

In Vivo Xenograft Studies

General Methodology:
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

Tumor Cell Implantation: Human cancer cells are injected subcutaneously into the flanks of
the mice.

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volumes
are measured regularly (e.g., using calipers).

Treatment: Once tumors reach a certain size, mice are randomized into control and
treatment groups. Riviciclib is administered via a specified route (typically intraperitoneal)
and schedule.

Efficacy Evaluation: Tumor volumes are monitored throughout the study. The anti-tumor
efficacy is determined by comparing the tumor growth in the treated group to the control

group.

Conclusion
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Riviciclib (P276-00) is a multi-targeted CDK inhibitor with potent in vitro and in vivo anti-cancer
activity. Its ability to inhibit CDK1, CDK4, and CDK9 allows it to disrupt the cell cycle at multiple
points and induce apoptosis. While preclinical studies demonstrated significant promise, the
clinical development of Riviciclib as a monotherapy has faced challenges, highlighting the
complexities of translating preclinical efficacy into clinical success. Further investigation into
combination therapies or its use in specific, biomarker-defined patient populations may yet
reveal the full therapeutic potential of this compound. This technical guide provides a
foundational understanding of the discovery and development history of Riviciclib for
researchers and professionals in the field of oncology drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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